molecular formula C8H12S B14472231 4-Ethyl-2,3-dimethylthiophene CAS No. 71646-50-9

4-Ethyl-2,3-dimethylthiophene

Cat. No.: B14472231
CAS No.: 71646-50-9
M. Wt: 140.25 g/mol
InChI Key: ZVODHZUXQDXNON-UHFFFAOYSA-N
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Description

4-Ethyl-2,3-dimethylthiophene is a heterocyclic organic compound belonging to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes ethyl and dimethyl substituents on the thiophene ring. Thiophenes are known for their aromatic properties and are found in various natural and synthetic products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dimethylthiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P₂S₅) to form thiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. The Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with elemental sulfur and nitriles, is another method used in industrial settings .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Ethyl-2,3-dimethylthiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, some thiophene-based drugs inhibit kinases or modulate ion channels, leading to therapeutic effects . The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

    Thiophene: The parent compound with no substituents.

    2-Methylthiophene: A thiophene derivative with a single methyl group.

    3-Ethylthiophene: A thiophene derivative with an ethyl group at the third position.

Uniqueness: 4-Ethyl-2,3-dimethylthiophene is unique due to the presence of both ethyl and dimethyl groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct electronic effects and steric hindrance, making it a valuable compound for various applications .

Properties

CAS No.

71646-50-9

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

4-ethyl-2,3-dimethylthiophene

InChI

InChI=1S/C8H12S/c1-4-8-5-9-7(3)6(8)2/h5H,4H2,1-3H3

InChI Key

ZVODHZUXQDXNON-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1C)C

Origin of Product

United States

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